REACTION_CXSMILES
|
[CH2:1]([CH:4]1[CH2:9][CH2:8][CH:7](O)[CH2:6][CH2:5]1)[CH2:2][CH3:3].OS([O-])(=O)=O.[K+].C(OC(=O)C)C.OS([O-])(=O)=O.[K+]>>[CH2:1]([CH:4]1[CH2:9][CH2:8][CH:7]=[CH:6][CH2:5]1)[CH2:2][CH3:3] |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
19 g
|
Type
|
reactant
|
Smiles
|
C(CC)C1CCC(CC1)O
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)[O-].[K+]
|
Name
|
ethylacetate KHSO4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(C)=O.OS(=O)(=O)[O-].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
stirred for one week at 70° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
CUSTOM
|
Details
|
Ethylacetate is evaporated
|
Type
|
CUSTOM
|
Details
|
the product obtained by fractional distillation
|
Name
|
|
Type
|
|
Smiles
|
C(CC)C1CC=CCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |